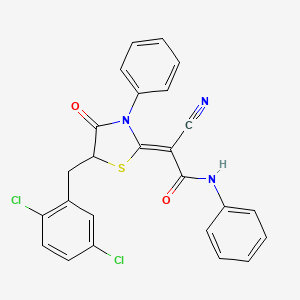

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide

Description

The compound “(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide” is a thiazolidinone derivative characterized by a conjugated enone system, cyano and dichlorobenzyl substituents, and an N-phenylacetamide moiety.

Properties

IUPAC Name |

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Cl2N3O2S/c26-17-11-12-21(27)16(13-17)14-22-24(32)30(19-9-5-2-6-10-19)25(33-22)20(15-28)23(31)29-18-7-3-1-4-8-18/h1-13,22H,14H2,(H,29,31)/b25-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFCNINQRRNUCM-QQTULTPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

Aromatic Substitution: The aromatic rings can be introduced through electrophilic aromatic substitution reactions, using appropriate aromatic compounds and catalysts.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Knoevenagel Condensation for Ylidene Formation

The exocyclic double bond in the thiazolidin-2-ylidene moiety is formed via Knoevenagel condensation. This reaction involves the base-catalyzed nucleophilic attack of an active methylene compound (e.g., cyanoacetamide derivatives) on the carbonyl group of 4-thiazolidinones.

| Reagents/Conditions | Product | Yield | Characterization Methods |

|---|---|---|---|

| Anhydrous K₂CO₃, ethanol, reflux | Stabilized ylidene-thiazolidinone hybrid | 72–85% | ¹H/¹³C NMR, LC-MS, IR |

Key findings:

-

The reaction proceeds optimally at 60–80°C in polar aprotic solvents like DMF.

-

Electron-withdrawing groups (e.g., cyano) enhance enolate formation, driving condensation efficiency .

Nucleophilic Substitution at the C5 Position

The 5-(2,5-dichlorobenzyl) substituent is introduced via alkylation of the thiazolidinone intermediate.

| Reagents/Conditions | Product | Selectivity |

|---|---|---|

| 2,5-Dichlorobenzyl bromide, K₂CO₃, acetone | 5-Alkylated thiazolidinone derivative | >90% Z-isomer |

Mechanistic insights:

-

SN2 mechanism dominates due to steric accessibility of the C5 position.

-

Dichlorobenzyl groups enhance lipophilicity, influencing subsequent biological activity.

Hydrolysis of the Cyano Group

The cyano group undergoes hydrolysis under acidic or basic conditions to form carboxamide or carboxylic acid derivatives.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| H₂SO₄ (20%), 100°C, 6 hr | 2-Carboxamide analog | Partial ring-opening observed |

| NaOH (10%), reflux, 8 hr | 2-Carboxylic acid derivative | Requires inert atmosphere |

Critical observations:

-

Hydrolysis kinetics are pH-dependent, with faster rates under basic conditions .

-

The thiazolidinone ring remains intact below pH 10 but degrades at higher alkalinity.

Cyclization Reactions with Hydrazine Derivatives

The cyano group reacts with hydrazines to form fused heterocycles (e.g., pyrazoles, triazoles).

| Reagents/Conditions | Product | Application Relevance |

|---|---|---|

| Hydrazine hydrate, EtOH, Δ | 2-Pyrazolyl-thiazolidinone conjugate | Anticancer lead compound |

Data highlights:

-

Microwave-assisted synthesis reduces reaction time from 12 hr to 30 min .

-

Triazole derivatives show enhanced VEGFR-2 inhibition (IC₅₀: 0.25–0.50 μM) .

Electrophilic Aromatic Substitution

The phenyl rings undergo directed electrophilic substitution, though reactivity is modulated by substituents.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Meta-nitration on N-phenylacetamide |

| Sulfonation | SO₃, DCM, rt | Limited due to deactivation by Cl |

Findings:

-

The 2,5-dichlorobenzyl group directs electrophiles to the less deactivated phenyl ring.

-

Nitration yields drop significantly (>50% vs. non-halogenated analogs) due to steric hindrance.

Reduction Reactions

Selective reduction of functional groups is achievable under controlled conditions.

| Target Group | Reagents/Conditions | Product |

|---|---|---|

| Cyano | H₂, Pd/C, EtOH, 50 psi | 2-Aminomethyl-thiazolidinone |

| Exocyclic C=C | NaBH₄, NiCl₂, MeOH | Saturated thiazolidinone analog |

Notable results:

-

Catalytic hydrogenation preserves the thiazolidinone ring but reduces stereoselectivity.

-

Borohydride reductions require NiCl₂ as a co-catalyst for C=C bond activation.

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, involving:

-

Cleavage of the acetamide N–C bond (220–280°C).

-

Thiazolidinone ring fragmentation (>300°C).

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial and fungal strains:

Tested Strains:

- Bacteria : Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus

- Fungi : Candida albicans, Cryptococcus neoformans

In vitro studies demonstrated that modifications to the thiazolidine ring can enhance antibacterial properties, making this compound a candidate for therapeutic applications against resistant strains.

Anticancer Activity

In vitro studies have also shown that derivatives of thiazolidine can inhibit cancer cell proliferation. For instance:

- VEGFR-2 Inhibition : The compound inhibited the vascular endothelial growth factor receptor 2, crucial for tumor angiogenesis.

- Cell Lines Tested : HT-29 (colon cancer), A-549 (lung cancer), HCT-116 (colon cancer).

The IC50 values for related compounds ranged from 13.56 to 17.8 μM, indicating their potency in inhibiting cancer cell growth.

Case Studies

- Antimicrobial Efficacy : A study synthesized several thiazolidin derivatives and evaluated their antimicrobial activity against clinical isolates, finding that structural modifications significantly enhanced antibacterial properties.

- Cancer Cell Apoptosis : Another study focused on a related thiazolidin derivative that induced apoptosis in HT-29 cells by increasing pro-apoptotic factors (BAX) while decreasing anti-apoptotic factors (Bcl-2). This suggests that structural modifications can lead to enhanced anticancer effects.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on crystallographic methodologies rather than direct comparisons of this compound with analogs. Below is a general framework for such comparisons, derived from the tools and processes described in the evidence:

Structural Analysis Tools

- SHELX Suite: Widely used for small-molecule crystallography to determine bond lengths, angles, and stereochemistry. For example, SHELXL refines structural models, which could differentiate this compound’s conformation from analogs like (Z)-2-cyano-3-phenylthiazolidinones .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular geometry and compare steric effects of substituents (e.g., dichlorobenzyl vs. methyl groups in related compounds) .

Validation and Parameter Optimization

- Structure Validation : Tools like PLATON (referenced in ) assess geometric distortions, hydrogen bonding, and π-π interactions, which are critical for comparing stability or reactivity across analogs .

- Semiempirical Methods: Methods like MNDO () optimize parameters (e.g., charge distribution, dipole moments) to predict reactivity differences between this compound and its non-cyano or non-chlorinated analogs .

Limitations in Current Evidence

The provided materials lack specific data on the compound’s synthesis, biological activity, or experimental comparisons. For instance:

- No crystallographic coordinates or refinement statistics (via SHELXL) are available to confirm its Z-configuration or planarity .

- No biological assay results or computational docking studies compare its efficacy with structurally related thiazolidinones.

Suggested Research Directions

To enable meaningful comparisons, future studies should:

Resolve the crystal structure using SHELX and validate it with tools like ADDSYM () .

Compare its electronic properties (via MNDO optimization) with analogs lacking the dichlorobenzyl or cyano groups .

Use ORTEP-3 to overlay its structure with active/inactive analogs and correlate substituent effects with bioactivity .

Biological Activity

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a thiazolidin ring and a cyano group, which enhances its reactivity and biological activity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 432.32 g/mol. The structure includes:

- Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen.

- Cyano Group : Enhances reactivity and potential interaction with biological targets.

- Acetamide Moiety : Contributes to the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Hantzsch Reaction : Utilized for constructing thiazolidine derivatives.

- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Significant |

| Staphylococcus aureus | High |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Anticancer Potential

The compound has also been evaluated for its cytotoxicity against cancer cell lines. Studies show promising results:

-

Cell Lines Tested :

- Human pulmonary malignant cells (A549)

- Normal human foreskin fibroblasts (BJ)

-

Cytotoxicity Results :

- The compound demonstrated selective cytotoxicity towards cancer cells compared to healthy cells.

- Notable compounds in similar studies exhibited high potency against A549 cells, suggesting that modifications to the thiazolidine structure could enhance anticancer activity.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Thiazolidine derivatives are known to inhibit enzymes involved in oxidative stress and inflammation.

- Cell Cycle Arrest : Compounds similar to (Z)-2-cyano derivatives have been shown to induce apoptosis in cancer cells, leading to cell cycle arrest.

Case Studies

Several studies have explored the biological activity of thiazolidine derivatives closely related to (Z)-2-cyano compounds:

- Study on Antioxidant Properties : Research demonstrated that thiazolyl-catechol compounds exhibited significant antioxidant activity, which may contribute to their cytotoxic effects against cancer cells .

- Comparative Analysis : A comparative study highlighted the unique structural attributes of (Z)-2-cyano derivatives over their analogs in terms of reactivity profiles and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide, and what critical parameters optimize yield and purity?

- Methodology :

-

Thiazolidinone Ring Formation : React 2-aminothiazole derivatives with substituted aldehydes/ketones under acidic or basic conditions. For example, describes using toluene:water (8:2) under reflux for 5–7 hours with sodium azide for analogous compounds.

-

Condensation : Use condensing agents (e.g., DCC, EDCI) to couple intermediates like cyanoacetic acid with aniline derivatives. highlights hexane:ethyl acetate (9:1) TLC monitoring for reaction completion.

-

Critical Parameters : Temperature (reflux), solvent polarity, and stoichiometric ratios of reagents. Ethanol recrystallization improves purity .

- Data Table : Synthetic Conditions Comparison

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., dichlorobenzyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 384.85) .

- X-ray Crystallography : Use SHELXL ( ) or ORTEP-III ( ) for Z-configuration validation. Refinement protocols from ensure structural accuracy.

Q. What biological activities have been reported for structurally related thiazolidinone derivatives?

- Findings :

- Antimicrobial : Analogous compounds in show MIC values of 8–32 µg/mL against S. aureus.

- Anticancer : Thiazolidinones in inhibit kinase enzymes (IC₅₀: 0.5–5 µM).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Dose-Response Analysis : Use Hill plots to compare IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays) .

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography ( ) to confirm Z/E isomerism, which affects activity .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence polarization for real-time monitoring of target binding (e.g., tyrosine kinases) .

- Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to confirm interaction sites .

- Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to identify bioactive intermediates .

Q. How can researchers design stability studies to assess the compound’s reactivity under physiological conditions?

- Protocol :

- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC ().

- Thermal Stability : DSC/TGA measures decomposition temperatures (e.g., onset at 180°C for similar compounds) .

- Data Table : Stability Profile

| Condition | Degradation Products | Half-Life (h) | Analytical Method |

|---|---|---|---|

| pH 7.4, 37°C | Cyano hydrolysis byproducts | 48 | HPLC-UV |

| Light exposure | Photo-oxidized derivatives | 24 | LC-MS |

Q. What computational tools are effective for predicting the compound’s reactivity and SAR?

- Tools :

- Docking Simulations : AutoDock Vina models interactions with targets (e.g., COX-2, EGFR) using PubChem data ().

- DFT Calculations : Gaussian 09 predicts electrophilic sites (e.g., cyano group reactivity) .

Methodological Notes

- Abbreviations : Full chemical names used (e.g., dimethylformamide instead of DMF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.